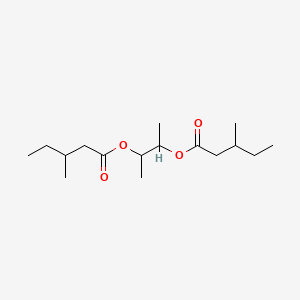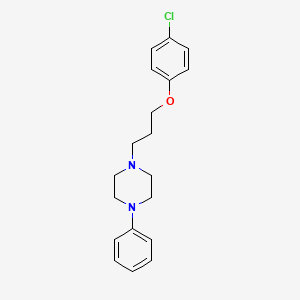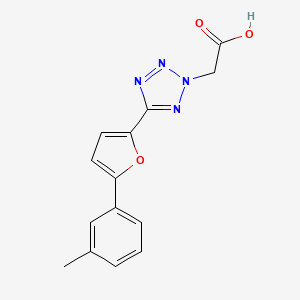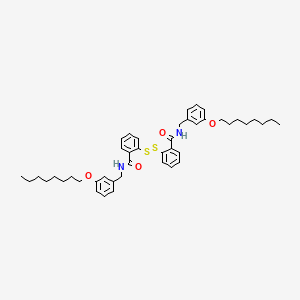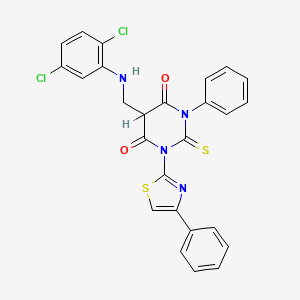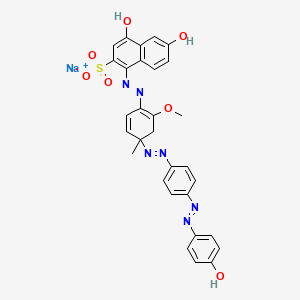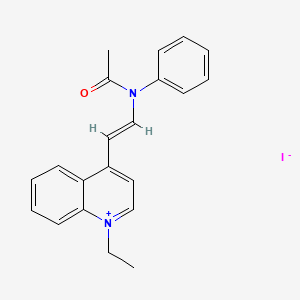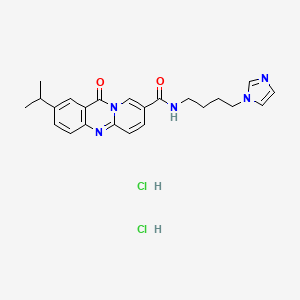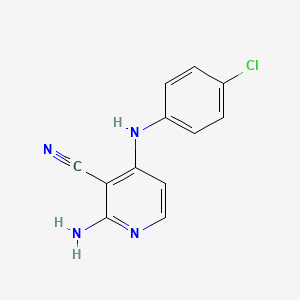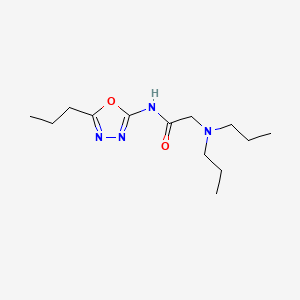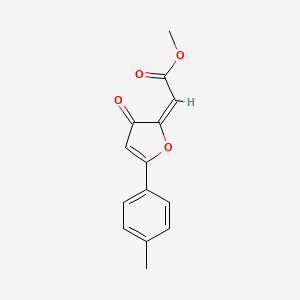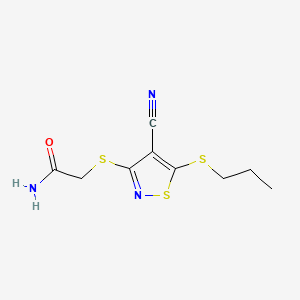
Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- is a complex organic compound with a unique structure that includes an isothiazole ring, a cyano group, and a propylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- typically involves multiple steps, starting with the formation of the isothiazole ring. One common method involves the cyclization of a suitable precursor, such as a thioamide, with a nitrile under acidic conditions. The propylthio group can be introduced through a nucleophilic substitution reaction, where a propylthiol reacts with an appropriate leaving group on the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with applications in studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- involves its interaction with specific molecular targets. The isothiazole ring and cyano group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The propylthio group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-
- Acetamide, 2-((4-cyano-5-(ethylthio)-3-isothiazolyl)thio)-
- Acetamide, 2-((4-cyano-5-(butylthio)-3-isothiazolyl)thio)-
Uniqueness
Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- is unique due to its specific combination of functional groups and substituents The propylthio group provides distinct chemical and physical properties compared to its analogs with different alkylthio groups
Propriétés
Numéro CAS |
135489-13-3 |
|---|---|
Formule moléculaire |
C9H11N3OS3 |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-[(4-cyano-5-propylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H11N3OS3/c1-2-3-14-9-6(4-10)8(12-16-9)15-5-7(11)13/h2-3,5H2,1H3,(H2,11,13) |
Clé InChI |
UCHYSFXLQCFNOP-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C(=NS1)SCC(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


